molecular formula C11H10ClNO3 B1676306 Meseclazone CAS No. 29053-27-8

Meseclazone

Cat. No. B1676306
CAS RN: 29053-27-8
M. Wt: 239.65 g/mol
InChI Key: OJGJQQNLRVNIKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The IUPAC name for Meseclazone is 7-chloro-2-methyl-3,3a-dihydro-2H,9H-[1,2]oxazolo[3,2-b][1,3]benzoxazin-9-one . The molecular formula is C11H10ClNO3 and the molar mass is 239.66 g·mol−1 .


Chemical Reactions Analysis

Meseclazone is a prodrug, which means it is metabolized in the body to produce its active form. The active form is the 5-chloro derivative of salicyclic acid . The specific chemical reactions involved in this process are not detailed in the available resources.

Scientific Research Applications

Antiphlogistic Activity

Meseclazone, along with its major metabolite 5-chlorosalicylic acid, has been studied for its antiphlogistic (anti-inflammatory) activity. Comparative studies with acetylsalicylic acid, phenylbutazone, indomethacin, and hydrocortisone in rat paw edema models demonstrated that meseclazone closely resembles acetylsalicylic acid and phenylbutazone in its mode of action (Sofia, 1978).

Effects on Platelet Aggregation

Research comparing the effects of meseclazone, 5-chlorosalicylic acid, and acetylsalicylic acid on platelet aggregation revealed notable findings. Meseclazone and acetylsalicylic acid displayed almost identical inhibitory potency on secondary phase ADP aggregation in vitro. Furthermore, collagen aggregation was inhibited by all three compounds, with acetylsalicylic acid showing the greatest effect, followed by meseclazone and then 5-chlorosalicylic acid (Diamantis et al., 1978).

Gastric Ulcerogenic Effects

A study on the gastric ulcerogenic effects of meseclazone and other nonsteroidal anti-inflammatory drugs (NSAIDs) showed that meseclazone was the least ulcerogenic among the NSAIDs tested. Unlike other NSAIDs, which exhibited gastric damage within 2–4 hours, ulcerogenesis with meseclazone was not evident until the 24-hour observation period, and only at the highest dose (Diamantis et al., 1980).

Tracheal Chain Tone Effects

In a study examining the effect of meseclazone and other NSAIDs on isolated tracheal chain tone, meseclazone caused concentration-dependent relaxation of the tracheal ring preparation. This effect, potentially related to the inhibition of prostaglandin synthetase, highlights the role of these drugs in affecting tracheal smooth muscle relaxation (Diamantis et al., 1979).

Bronchospasm Antagonism

Meseclazone has also been evaluated for its role in antagonizing bradykinin-induced bronchospasm. It was observed that meseclazone, along with other nonsteroidal anti-inflammatory drugs, caused a dose-dependent inhibition of bronchoconstriction. The effectiveness of meseclazone in this context, while lesser compared to some other NSAIDs, underlines its potential utility in respiratory conditions where bronchoconstriction is a factor (Diamantis, Harrison, Perhach, & Sofia, 1982).

Safety And Hazards

Meseclazone was never marketed due to toxicity issues, particularly pertaining to the liver . This suggests that it may have significant side effects or risks associated with its use.

Relevant Papers There are several papers that have been published on Meseclazone. For example, one paper discusses the antiphlogistic activity of Meseclazone and its major metabolite, 5-chlorosalicylic acid . Another paper discusses the metabolism of Meseclazone in humans . These papers provide valuable insights into the properties and potential uses of Meseclazone.

properties

IUPAC Name

7-chloro-2-methyl-3,3a-dihydro-2H-[1,2]oxazolo[3,2-b][1,3]benzoxazin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-6-4-10-13(16-6)11(14)8-5-7(12)2-3-9(8)15-10/h2-3,5-6,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGJQQNLRVNIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2N(O1)C(=O)C3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865466
Record name Meseclazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meseclazone

CAS RN

29053-27-8
Record name Meseclazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29053-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meseclazone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029053278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meseclazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297623
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Meseclazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MESECLAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51KFT71THG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

400 ml. of tetrahydrofuran is combined with 100 gm. crotonaldehyde and placed in an ice bath. 125 gm. of hydrogen chloride are passed in at a temperature of about 20°-30° C. 182 gm. of 5-chlorosalicylhydroxamic acid is added in one portion and the reaction temperature is allowed to rise to about 31° C. The mixture is stirred at room temperature for about two hours and then 273 gm. of 50% w/w sodium hydroxide diluted with water to 600 ml. is dripped in. The reaction temperature is maintained from about 30° C. to about 40° C. during the alkali addition. When the addition is completed the mixture is heated to about 50° C. in vacuo for approximately one-half hour in order to remove as much tetrahydrofuran as possible. A solid precipitates which is diluted with 600 ml. of water, cooled, filtered and washed with excess water and pulled dry. The crude cake is returned to the reactor and dissolved in 900 ml. of boiling isopropanol, the solution is filtered hot and the reactor rinsed with 100 ml. hot isopropanol. The filtrate is cooled overnight to crystallize. The crystals are filtered, washed with isopropanol and dried at about 100° C. 134 gm. of 7-chloro-2-methyl-3,3a-dihydro-2H,9H-isoxazolo (3,2-b) (1,3) benzoxazin-9-one (m.p. 147° C.-151° C.) for a yield of 57.6% is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

360 ml. of tetrahydrofuran is combined with 90 gm. of crotonaldehyde and placed in an ice bath. 100 gm. of hydrogen chloride are passed into the mixture at 20°-30° C. 158 gm. of 5-chlorosalicylhydroxamic acid is added in one portion and the mixture stirred at 25°-30° C. for about two hours until the solid dissolves. The mixture is cooled in a water bath and 400 ml. of concentrated ammonium hydroxide diluted with 400 ml. of water is added with stirring. The temperature of the mixture is allowed to rise to about 50° C. during the alkali addition and the mixture is then heated on a steam bath to about 90° C. and a vacuum applied to remove as much tetrahydrofuarn as possible. A solid precipitates while heating. 400 ml. of water are added and the entire mixture is cooled to about 10° C. in an ice bath. The solid is filtered and washed with water and pulled dry. The cake is recrystallized from 800 ml. boiling isopropanol refrigerated overnight. The crystals are filtered, washed with cold isopropanol and dried at about 100° C. 136 gm. 7-chloro-2-methyl-3,3a-dihydro-2H, 9H-isoxazolo (3,2-b) (1,3) benzoxazin-9-one (m.p. 144°-148° C.) for a yield of 67% is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meseclazone
Reactant of Route 2
Meseclazone
Reactant of Route 3
Meseclazone
Reactant of Route 4
Meseclazone
Reactant of Route 5
Meseclazone
Reactant of Route 6
Meseclazone

Citations

For This Compound
71
Citations
W Diamantis, WC Kohlhepp, B Haertlein… - Thrombosis and …, 1978 - thieme-connect.com
… ASA, but not meseclazone, was still effective 24 hr after administration. Bleeding times in … administration of meseclazone and ASA were not altered. It is concluded that meseclazone and/…
Number of citations: 8 www.thieme-connect.com
W Diamantis, J Melton, RD Sofia, VB Ciofalo - Toxicology and Applied …, 1980 - Elsevier
… in gastric toxicity between meseclazone and its major metabo… meseclazone (Rainsford, 1977; Rainsford and Whitehouse, … In this study meseclazone was found to be the least …
Number of citations: 17 www.sciencedirect.com
D Sofia - Pharmacology, 1978 - karger.com
… Recent reports from our laboratories have shown meseclazone … useful agents of this type, meseclazone is not ulcero genic at … the antiedema activity of meseclazone by determining its …
Number of citations: 2 karger.com
W Diamantis, JE Harrison, JL Perhach Jr, D Sofia - Pharmacology, 1982 - karger.com
Bradykinin-induced bronchoconstriction is due, in part, to release of TXA 2 and prostaglandins. Intravenous administration of meseclazone and other nonsteroidal anti-inflammatory …
Number of citations: 1 karger.com
W Diamantis, JR Melton, RD Sofia… - European Journal of …, 1979 - Elsevier
… Equally interesting were our results which showed that both meseclazone and 5-CSA were more potent than aspirin, although preliminary studies of their (ie, meseclazone and 5-CSA) …
Number of citations: 4 www.sciencedirect.com
SH Dromgoole, KE Nyman, DE Furst, WA Kolman… - Drug Metabolism and …, 1978 - ASPET
… mg of meseclazone. Three healthy male volunteers each received single oral doses of 2000 mg of meseclazone containing 83 Ci of [9-’4C] meseclazone(… meseclazone. Heparinized …
Number of citations: 1 dmd.aspetjournals.org
I vivo Activity - targetmol.com
… Intravenous administration of Meseclazone and other nonsteroidal anti-inflammatory drugs … than diflunisal greater than Meseclazone greater than 5-CSA. Meseclazone inhibits collagen-…
Number of citations: 0 www.targetmol.com
KD Rainsford, C Willis - Digestive diseases and sciences, 1982 - Springer
… Another drug with low irritancy, meseclazone, markedly decreased both mucosal and plasma levels of prostaglandins. The results show that while ulcerogenic drugs reduce the …
Number of citations: 184 link.springer.com
RD Sofia - Agents and Actions, 1977 - Springer
… On the other hand, the toxicity of a new non-steroidal anti-inflammatory agent, meseclazone, was not altered significantly in AlP. This is most likely due to the fact that its near total …
Number of citations: 7 link.springer.com
K Gyires - Agents and Actions, 1994 - Springer
… low, consequently, they are much less ulcerogenic (eg meseclazone or proquazone) [5, 6]. … Moreover, non-acidic NSAIDs (meseclazone, proquazone) decreased the plasma PG level …
Number of citations: 22 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.